molecular formula C21H21NO3 B5880096 3,4-diethoxy-N-1-naphthylbenzamide

3,4-diethoxy-N-1-naphthylbenzamide

Cat. No.: B5880096
M. Wt: 335.4 g/mol
InChI Key: AJALQVFRWDYANH-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-1-naphthylbenzamide is a chemical compound of interest in research and development, offered for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This naphthylbenzamide derivative features a molecular structure combining a benzamide core with naphthyl and diethoxy substituents. This specific arrangement suggests potential for its use as a key intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical and material science research. Researchers are investigating its properties and applications in various fields, which may include the synthesis of novel compounds or serving as a precursor in material science. The presence of the diethoxy groups and the bulky N-1-naphthyl moiety can influence the compound's electronic characteristics, steric profile, and overall reactivity, making it a valuable scaffold for method development and exploration in chemical synthesis. Handling should occur in a well-ventilated environment, using appropriate personal protective equipment. For full product specifications, including purity, available quantities, and handling guidelines, please contact our sales team.

Properties

IUPAC Name

3,4-diethoxy-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-24-19-13-12-16(14-20(19)25-4-2)21(23)22-18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJALQVFRWDYANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-diethoxy-N-1-naphthylbenzamide with structurally related benzamide derivatives from the provided evidence, focusing on substituent effects, synthesis, and functional properties.

Structural and Functional Group Analysis

Compound Name Substituents on Benzamide Core Amide Group Modifications Key Functional Properties Reference
This compound* 3,4-diethoxy 1-naphthyl Hypothesized: Electron-donating, bulky N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for C–H activation [1]
N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) 4,5-dimethoxy 2-benzoylphenethyl Stabilized via hydrogen bonding; used in synthetic intermediates [2]
Diflufenican 2-(3-trifluoromethylphenoxy) 2,4-difluorophenyl Herbicidal activity (photosynthesis inhibitor) [3]

Notes:

  • Steric Considerations : The 1-naphthyl group introduces greater steric bulk compared to phenyl or aliphatic amide modifications (e.g., in compound 3h or diflufenican), which may hinder certain reactions or enhance selectivity in binding interactions.
  • Functional Applications : Unlike diflufenican (a herbicide with trifluoromethyl and fluorine groups ), the ethoxy and naphthyl groups in this compound lack electronegative substituents, suggesting divergent applications, such as in catalysis or materials science.

Q & A

Basic: What are the common synthetic routes for preparing 3,4-diethoxy-N-1-naphthylbenzamide?

The synthesis typically involves a multi-step sequence:

  • Acylation : Reacting 1-naphthylamine with a benzoyl chloride derivative (e.g., 3,4-diethoxybenzoyl chloride) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF) to form the benzamide core .
  • Functionalization : Introducing ethoxy groups via nucleophilic substitution or alkylation, often using ethyl bromide and a base like potassium carbonate .
  • Purification : Recrystallization from ethanol or methanol-water mixtures to achieve high purity (>95%) .
    Key reagents include coupling agents (e.g., DCC/DMAP for amide bond formation) and catalysts (e.g., Pd/C for hydrogenation if intermediates require reduction) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., ethoxy group integration at δ ~1.3–1.5 ppm for CH3_3 and δ ~4.0–4.2 ppm for OCH2_2) and aromatic proton splitting .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O-C ether stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • Temperature Control : Maintain reflux temperatures (~80–100°C) during acylation to accelerate kinetics without degrading heat-sensitive intermediates .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to minimize byproducts .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Purity Analysis : Use HPLC (>99% purity) to rule out impurities affecting bioactivity assays .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., COSY, NOESY) to verify the absence of stereochemical anomalies .
  • Dose-Response Studies : Perform dose-dependent assays (e.g., IC50_{50} determinations) across multiple cell lines to identify context-specific effects .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Substituent Variation : Systematically modify ethoxy groups (e.g., replace with methoxy or halogen substituents) to assess electronic effects on target binding .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzyme active sites) and guide synthetic priorities .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .

Advanced: How can solubility limitations of this compound be addressed in biological assays?

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions to improve pharmacokinetics .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Target Identification : Used as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) due to its planar aromatic structure and hydrogen-bonding capacity .
  • Probe Development : Fluorescently tagged derivatives enable tracking of target engagement in cellular assays .

Advanced: What computational methods are suitable for predicting the compound’s reactivity?

  • DFT Calculations : Model transition states for electrophilic substitution reactions (e.g., nitration, halogenation) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .

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